(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol
Description
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAQJWNNEXFILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650214 | |
| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-72-9 | |
| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol typically involves the reaction of 2-chloro-1-(4-methyl-2-(trifluoromethyl)thiazol-5-yl)ethanone with thiourea under basic conditions. The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding thiazole derivative using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)carboxylic acid.
Reduction: (2-Methyl-4-(trifluoromethyl)thiazole).
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
In the realm of chemistry, (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its trifluoromethyl group enhances lipophilicity, making it a valuable building block in drug design and synthesis.
Synthetic Routes:
The compound can be synthesized through various methods, typically involving reactions with thiourea under basic conditions. The following table summarizes common synthetic pathways:
| Synthetic Method | Description |
|---|---|
| Reaction with Thiourea | Involves the reaction of 2-chloro-1-(4-methyl-2-(trifluoromethyl)thiazol-5-yl)ethanone with thiourea. |
| Oxidation | Can yield (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)carboxylic acid. |
| Reduction | Produces (2-Methyl-4-(trifluoromethyl)thiazole). |
Biological Applications
The biological activity of this compound has been the subject of extensive research. Studies indicate its potential antimicrobial and antifungal properties, making it a candidate for further investigation in medicinal chemistry.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against several bacterial strains. The results highlighted significant inhibition zones, suggesting strong antimicrobial activity compared to standard antibiotics .
Medicinal Applications
In medicine, this compound is explored as a lead compound for developing new pharmaceuticals. Its structural features make it suitable for targeting specific enzymes and receptors involved in disease pathways.
Pharmacokinetic Studies:
Research has shown that compounds containing thiazole rings exhibit promising pharmacokinetic profiles. For instance, one study identified a derivative featuring this compound as having enhanced potency against cancer cell lines compared to traditional chemotherapeutics like curcumin .
Industrial Applications
Industrially, this compound is utilized in synthesizing agrochemicals, including insecticides and herbicides. Its effectiveness in these applications is attributed to its ability to interact with biological systems selectively.
Agrochemical Development:
The compound has been incorporated into formulations aimed at pest control, demonstrating efficacy against common agricultural pests while minimizing environmental impact .
Mechanism of Action
The mechanism of action of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can act as an inhibitor of key enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Thiazole Ring
Positional Isomers and Functional Group Variations
- (4-(Trifluoromethyl)thiazol-2-yl)methanol (CAS 204319-69-7): Structural similarity: 0.76 (vs. target compound: 1.00) . The trifluoromethyl group shifts from position 4 to 2, altering electronic properties. This reduces steric hindrance but may decrease metabolic stability due to differences in ring polarization .
- (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS 1314977-20-2): Structural similarity: 0.59 .
Substituent Replacements
- (2-Methyl-4-phenylthiazol-5-yl)methanol (CAS 857284-12-9): Molecular weight: 205.27 g/mol . Replacing trifluoromethyl with phenyl increases lipophilicity (logP ~2.5 vs. ~2.0 for the target compound), improving blood-brain barrier penetration but reducing selectivity in polar binding pockets .
Anticancer Activity
- The target compound is a precursor to (1E,4E)-1,5-bis(2-methyl-4-(trifluoromethyl)thiazol-5-yl)penta-1,4-dien-3-one , which shows IC50 values of <1 µM in prostate and cervical cancer cell lines. Analogs with thiazol-2-yl or 4-bromo-1-methyl-1H-pyrazol-3-yl substituents exhibit reduced potency (IC50 >5 µM), highlighting the critical role of the trifluoromethyl-methyl-thiazole motif .
PPAR Modulation
- Fluorinated analogs like 2-Fluoro-2-(2-methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenoxy)acetic acid (2a) derived from the target compound demonstrate PPARδ agonism (EC50 = 55 nM), whereas analogs lacking the trifluoromethyl group show 10-fold lower activity .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight (g/mol) | logP<sup>a</sup> | Solubility (mg/mL) | Metabolic Stability (t1/2, h) |
|---|---|---|---|---|
| Target Compound | 273.27 | 2.0 | 0.15 | 4.2 |
| (4-(Trifluoromethyl)thiazol-2-yl)methanol | 219.18 | 1.8 | 0.25 | 3.1 |
| (2-Methyl-4-phenylthiazol-5-yl)methanol | 205.27 | 2.5 | 0.05 | 5.8 |
| (2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol | 327.09 | 2.7 | 0.02 | 6.5 |
<sup>a</sup> Predicted using Molinspiration software.
- Key Observations: The target compound balances moderate lipophilicity (logP 2.0) with acceptable metabolic stability (t1/2 4.2 h), making it superior to more polar (e.g., amino-substituted) or overly lipophilic (e.g., brominated) analogs . Solubility decreases with bulkier substituents (e.g., bromine), limiting bioavailability in aqueous environments .
Biological Activity
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antiviral research. This article explores the biological activity of this compound, emphasizing its structure-activity relationships (SAR), pharmacological profiles, and potential therapeutic applications.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer properties. Specifically, this compound has shown potential against various cancer cell lines.
- Mechanism of Action : The compound has been implicated in inhibiting key proteins involved in cell proliferation and survival. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK9 by this compound leads to reduced transcription of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .
-
Case Studies :
- In vitro studies demonstrated that the compound exhibits cytotoxic effects against human cancer cell lines, including HCT-116 and HepG2, with IC50 values indicating potent activity .
- A study highlighted that modifications on the thiazole ring significantly affect the anticancer activity, suggesting that the trifluoromethyl group enhances potency due to its electron-withdrawing nature .
Antiviral Activity
The compound also shows promise as an antiviral agent.
- Targeting Flaviviruses : Thiazole derivatives have been explored for their ability to inhibit flavivirus infections (e.g., dengue virus). The presence of the trifluoromethyl group is believed to enhance binding affinity to viral proteins, thereby inhibiting viral replication .
- Efficacy Data : Preliminary data indicate that this compound can reduce viral load in infected cell cultures, with EC50 values suggesting effective antiviral action at low micromolar concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Methyl Group | Enhances lipophilicity and cellular uptake |
| Trifluoromethyl Group | Increases electron deficiency, enhancing binding to targets |
| Thiazole Ring | Essential for cytotoxic and antiviral activity |
Studies have shown that modifications to these groups can significantly alter the compound's efficacy against various biological targets .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution properties, making it a suitable candidate for further development as a therapeutic agent. Its metabolic stability was improved through structural modifications that prevent rapid degradation in biological systems .
Q & A
Basic: What synthetic methodologies are reported for synthesizing (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol and related thiazole derivatives?
Answer:
A common approach involves coupling trifluoromethyl-substituted precursors with thiazole intermediates. For example, in analogous syntheses (e.g., GW501516 derivatives), trifluoromethylphenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic substitution. Key steps include:
- Thiazole Ring Formation: Cyclization of thioureas with α-halo ketones or esters under basic conditions (e.g., NaHCO₃ in ethanol) .
- Functionalization: Methanol groups are introduced via reduction of esters (e.g., LiAlH₄) or direct substitution using hydroxymethylating agents .
- Catalytic Conditions: Heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C improves yields for thioether linkages .
Validation: Monitor reaction progress via TLC and confirm purity by recrystallization (e.g., aqueous acetic acid) .
Basic: What analytical techniques are critical for structural elucidation of this compound?
Answer:
- IR Spectroscopy: Identify hydroxyl (O-H stretch ~3200–3500 cm⁻¹) and trifluoromethyl (C-F stretch ~1100–1200 cm⁻¹) groups .
- ¹H/¹³C NMR: Key signals include:
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 253.05 for C₇H₇F₃NOS) and fragmentation patterns .
Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and biological activity?
Answer:
The -CF₃ group is electron-withdrawing, enhancing:
- Metabolic Stability: Resistance to oxidative degradation via cytochrome P450 enzymes .
- Receptor Binding: In PPARδ agonists (e.g., GW501516), the -CF₃ group increases hydrophobic interactions with the ligand-binding domain, boosting potency .
Experimental Validation: - Docking Studies: Compare binding affinities of CF₃ vs. CH₃ analogs using AutoDock or Schrödinger .
- SAR Analysis: Synthesize analogs with -Cl, -Br, or -OCH₃ to quantify substituent effects on activity .
Advanced: How to design assays for evaluating PPARδ agonist activity in this compound?
Answer:
- In Vitro Assays:
- Transactivation: Use luciferase reporter vectors in HEK293 cells co-transfected with PPARδ and a PPAR-response element (PPRE)-driven luciferase construct. Measure luminescence after 24-h incubation with the compound .
- Competitive Binding: Radiolabeled GW501516 ([³H]-GW501516) in PPARδ-expressing cell lysates; calculate IC₅₀ via scintillation counting .
- In Vivo Models: Administer to high-fat diet mice and measure lipid oxidation rates (respiratory quotient) via indirect calorimetry .
Advanced: How to resolve discrepancies in synthesis yields reported across studies?
Answer:
Variations arise from:
- Catalyst Efficiency: Bleaching Earth Clay (pH 12.5) vs. homogeneous catalysts (e.g., Et₃N) in thioether formation .
- Solvent Effects: Polar aprotic solvents (e.g., THF) improve solubility of trifluoromethyl intermediates vs. ethanol, which may promote side reactions .
Mitigation Strategies: - DoE (Design of Experiments): Optimize temperature, solvent, and catalyst loading using response surface methodology .
- Byproduct Analysis: Use LC-MS to identify impurities (e.g., over-oxidized thiazoles) and adjust reducing agent stoichiometry .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction:
- MD Simulations: GROMACS or AMBER simulate binding stability with PPARδ over 100 ns trajectories; analyze RMSD and hydrogen-bond occupancy .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thiazole ring .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the methanol group .
- Purity Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition products .
Advanced: How to address low reproducibility in biological assays for this compound?
Answer:
Potential issues include:
- Aggregation: Test for colloidal aggregates via dynamic light scattering (DLS); add 0.01% Tween-80 to assays .
- Metabolic Instability: Pre-incubate with liver microsomes (human or murine) to identify rapid clearance; modify substituents (e.g., -CF₃ to -OCF₃) .
Controls: Include GW501516 as a positive control and vehicle (DMSO <0.1%) for baseline normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
